7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
Description
This compound belongs to the pyrazolo-pyrido-pyrimidine family, characterized by a tricyclic core comprising fused pyrazole, pyridine, and pyrimidine rings. Key structural features include:
- Position 2: A methyl group, which may improve metabolic stability by steric hindrance.
- Tetrahydropyrido[3,4-e]pyrimidine backbone: Partially saturated rings likely increase conformational flexibility compared to fully aromatic systems.
Propriétés
IUPAC Name |
11-(5-chlorothiophen-2-yl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S2/c1-9-6-13-16-7-10-8-18(5-4-11(10)19(13)17-9)23(20,21)14-3-2-12(15)22-14/h2-3,6-7H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANWHJJFUDJRPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)C=NC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine (CAS No. 1797561-47-7) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 368.85 g/mol. The structure features a pyrido-pyrimidine core with a sulfonyl group attached to a chlorothiophene moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClN4O2S2 |
| Molecular Weight | 368.85 g/mol |
| Purity | ≥95% |
| CAS Number | 1797561-47-7 |
Biological Activity Overview
Research has indicated that compounds similar to 7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine exhibit significant biological activities, particularly as inhibitors of tyrosine kinases (TKIs). These enzymes are pivotal in various cellular processes including proliferation and differentiation.
The biological activity of this compound is primarily attributed to its ability to inhibit specific tyrosine kinases involved in cancer progression. Studies have shown that similar pyrido[2,3-d]pyrimidin derivatives target overexpressed proteins in cancers such as lung and pancreatic cancer .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of pyrido-pyrimidines exhibited potent inhibitory effects against several cancer cell lines. The mechanism was linked to the inhibition of the phosphorylation processes mediated by tyrosine kinases .
- Cardiovascular Applications : Some studies have highlighted the potential of these compounds in treating cardiovascular diseases by acting as angiotensin II receptor antagonists and antihypertensive agents .
- In Vivo Studies : Animal models have shown promising results with compounds structurally related to 7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine in reducing tumor sizes and improving survival rates in treated groups compared to controls .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for similar compounds:
| Compound Name | Biological Activity | Target Enzyme/Pathway |
|---|---|---|
| Pyrido[2,3-d]pyrimidin derivatives | Antitumor activity | Tyrosine Kinase Inhibition |
| 6-(2,6-dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidin-7-one | Inhibition of PDGFr | Tyrosine Kinase |
| N6-(2,5-dimethoxyphenyl)methyl-pyrido[2,3-d]pyrimidine-2,4-diamine | Dihydrofolate reductase inhibitor | DHFR |
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Trends and Insights
Substituent Effects on Bioactivity :
- Sulfonyl vs. Sulfanyl : The target compound’s sulfonyl group (vs. methylsulfanyl in ) may improve binding to polar enzymatic pockets, a feature critical in kinase inhibitors.
- Halogenated Aromatics : The 5-chlorothiophene in the target compound parallels the chlorophenyl group in MK80, both enhancing lipophilicity and target affinity.
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents in MK80 and compound 4n increase metabolic stability and electron-deficient character, favoring π-π stacking in receptor interactions.
Synthetic Accessibility :
- Sulfonylation reactions (e.g., using MsCl in THF/Et₃N, as in ) are critical for introducing the sulfonyl group in the target compound.
Research Findings and Limitations
- Antimicrobial Potential: Analogous compounds with diazenyl and trifluoromethyl groups (e.g., 4n) show activity against fungal pathogens, suggesting the target compound’s chlorothiophene-sulfonyl group could be explored for similar applications.
- Kinase Inhibition: Pyrazolo-pyrimidinones like MK80 are often evaluated as kinase inhibitors, implying the target compound’s sulfonyl group may align with ATP-binding pocket interactions.
- Data Gaps : Direct biological data for the target compound are absent in the evidence; inferences are drawn from structural analogs.
Méthodes De Préparation
Synthetic Strategies and Methodologies
Construction of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core
The core structure is synthesized via a multi-step cyclization strategy, leveraging established methods for pyridopyrimidine derivatives:
Step 1: Formation of Pyrazolo[1,5-a]pyrimidine Intermediate
- Reagents : 5-Amino-1-methylpyrazole reacts with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ in acetic acid) to form 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
- Mechanism : Cyclocondensation via enamine intermediate formation, followed by dehydration.
Step 2: Annulation to Pyrido[3,4-e]pyrimidine
Introduction of Sulfonyl Group at Position 7
The sulfonation step involves nucleophilic substitution with 5-chlorothiophene-2-sulfonyl chloride:
Step 3: Sulfonylation Reaction
Methylation at Position 2
The methyl group is introduced via alkylation during core synthesis or post-functionalization:
Method A: Early-Stage Alkylation
- Reagents : Use methyl iodide (CH₃I) with K₂CO₃ in DMF at 60°C during pyrazolo[1,5-a]pyrimidine formation.
- Advantage : Simplifies downstream steps by pre-installing the methyl group.
Method B: Late-Stage Functionalization
Optimization and Challenges
Regioselectivity in Cyclization
Analytical Data and Characterization
Spectral Confirmation
Comparative Synthesis Routes
Q & A
Q. What are the common synthetic routes for preparing 7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of pyrazolo[1,5-a]pyrimidine precursors with chlorothiophene derivatives. For example, describes coupling reactions using heterocyclic amines and sulfonyl chlorides under reflux in polar aprotic solvents (e.g., acetonitrile) .
- Step 2 : Sulfonylation at the 7-position using 5-chlorothiophene-2-sulfonyl chloride. Reaction conditions (e.g., dry solvents, inert atmosphere) are critical to avoid hydrolysis of the sulfonyl group .
- Step 3 : Purification via recrystallization from ethanol or dioxane, achieving yields of 62–70% (as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses) .
- Key Validation : IR and NMR spectroscopy confirm sulfonyl group incorporation (e.g., S=O stretching at ~1350 cm⁻¹ in IR, and downfield shifts in ¹H NMR for adjacent protons) .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer :
- X-ray Crystallography : Single-crystal studies (e.g., ) resolve bond lengths and angles, confirming the fused pyrazolo-pyrido-pyrimidine core and sulfonyl-thiophene orientation. Mean C–C bond accuracy of 0.003 Å ensures reliability .
- Multi-nuclear NMR : ¹³C NMR assigns quaternary carbons (e.g., pyrimidine C7 at ~160 ppm), while ¹H NMR distinguishes methyl (δ 2.5–3.0 ppm) and tetrahydropyridine protons (δ 3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₄ClN₅O₂S₂: 432.0421) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of the sulfonylation step?
- Methodological Answer :
- Solvent Screening : highlights dry acetonitrile or dichloromethane as optimal for sulfonylation, minimizing side reactions (e.g., hydrolysis) .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) enhances electrophilic reactivity of the sulfonyl chloride, reducing reaction time from 12 h to 4 h .
- Temperature Control : Reflux (80–100°C) improves kinetics but must be balanced against thermal decomposition risks (monitored via TLC) .
- Data-Driven Adjustment : Parallel reactions with varying equivalents (1.2–2.0 eq. sulfonyl chloride) can identify stoichiometric optimizations .
Q. How to resolve discrepancies in NMR data for substituted pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous protons/carbons (e.g., distinguishing N-methyl vs. C-methyl groups) .
- Variable Temperature NMR : Resolves broadening caused by conformational exchange in the tetrahydropyridine ring .
- Crystallographic Cross-Validation : X-ray structures (e.g., ) provide reference geometries to reassign misinterpreted signals .
- Case Study : In , conflicting NOESY data for a CF₃-substituted analog were resolved by comparing torsion angles from crystallography .
Q. What strategies mitigate side reactions during the cyclization of tetrahydropyrido-pyrimidine intermediates?
- Methodological Answer :
- Protecting Groups : Temporarily shield reactive amines (e.g., Boc groups) to prevent premature cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing degradation (e.g., 150°C, 20 min, 80% yield in analogous systems) .
- Additive Screening : Ascorbic acid (1–5 mol%) suppresses oxidation of thiophene sulfonates, as noted in for similar heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
